1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine
Overview
Description
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1 . It is a serotonergic agonist used as a recreational drug . It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug, and a serotonergic agonist .
Synthesis Analysis
The original synthesis of this compound started with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine . The synthesis details are not indicated in the patent .Molecular Structure Analysis
The molecular formula of this compound is C12H15F3N2 . The InChI code isInChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 244.26 g/mol . The exact mass is 244.11873297 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is significant in drug design, showing varied therapeutic uses across antipsychotic, antihistamine, anticancer, antiviral, and other domains. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. Research indicates that piperazines can be a flexible building block for drug discovery, influencing pharmacokinetics and dynamics significantly (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine as a vital building block in designing anti-mycobacterial agents, offering insights into the structure-activity relationship of such molecules (Girase et al., 2020).
Contributions to Pharmacophore Design
The arylalkyl substituents in arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as critical pharmacophoric groups in antipsychotic agents. These groups contribute to the potency and selectivity of binding affinity at D2-like receptors, emphasizing the importance of composite structure in determining the selectivity and potency of synthesized agents (Sikazwe et al., 2009).
Broad Spectrum of Pharmaceutical Applications
Piperazine and morpholine analogues exhibit a wide range of pharmacological activities, making them significant in the development of new synthesis methods and potent pharmacophores. This broad spectrum of activities underscores the importance of these compounds in medicinal chemistry and drug design (Mohammed et al., 2015).
Potential in Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, is currently undergoing clinical studies for tuberculosis treatment. It targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis, demonstrating the potential of piperazine derivatives in developing more efficient drug regimens for TB (Makarov & Mikušová, 2020).
Role in Antidepressant Development
The presence of a piperazine substructure in most marketed antidepressants highlights its significant role in developing novel antidepressant compounds. Piperazine's favorable CNS pharmacokinetic profile and involvement in specific binding conformations of agents underline its importance in rational drug design for depression treatment (Kumar et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine, also known as Trifluoromethylphenylpiperazine (TFMPP), are the serotonin receptors. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
TFMPP functions as a full agonist at all its target sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. At the 5-ht 2a receptor, it either weakly activates the receptor or prevents it from being activated .
Biochemical Pathways
The activation of serotonin receptors by TFMPP affects various biochemical pathways. The most significant of these is the serotonin pathway, which is involved in the regulation of mood, appetite, and sleep. By activating serotonin receptors, TFMPP increases the effects of serotonin, which can lead to changes in these physiological processes .
Pharmacokinetics
TFMPP is metabolized in the liver by enzymes CYP2D6, CYP1A2, and CYP3A4 . This metabolism process affects the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability.
Result of Action
The activation of serotonin receptors by TFMPP leads to an increase in the effects of serotonin. This can result in changes in mood, appetite, and sleep. Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .
Action Environment
The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter its effects. More commonly, TFMPP is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP produces effects that crudely mimic those of MDMA .
Safety and Hazards
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is often abused in combination with benzylpiperazine (BZP), a schedule I controlled substance . The Drug Enforcement Administration (DEA) temporarily controlled TFMPP in 2002 as a schedule I hallucinogen under the Controlled Substances Act (CSA) because of its abuse potential and lack of accepted medical use or safety .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBOPIADUICXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240288 | |
Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94022-97-6 | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94022-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((2-(TRIFLUOROMETHYL)PHENYL)METHYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8NTG95PHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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